![molecular formula C13H13NO4S B3006027 2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate CAS No. 2034565-02-9](/img/structure/B3006027.png)
2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate
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Overview
Description
“2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate” is complex, with a thiophene ring as one of its key components . The thiophene ring system exhibits many pharmacological properties .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can participate in condensation reactions to form aminothiophene derivatives . They can also react with cyanoacetic acids derivatives to form 2-amino-1-aryl-4-oxo-5-(2-oxoethylidene)-1H-4,5-dihydropyrrole-3-carboxylic acids .Scientific Research Applications
Synthesis and Biological Activity
- Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, similar in structure to 2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate, have been synthesized and studied for their biological activities. These compounds showed cytotoxicity against cancer cell lines and bacterial activity, with one derivative demonstrating significant activity against the HeLa cell line and photogenic bacteria (Phutdhawong et al., 2019).
Photoinduced Direct Oxidative Annulation
- Photoinduced direct oxidative annulation techniques have been used to create highly functionalized polyheterocyclic compounds, involving molecules structurally related to 2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate. These compounds show the potential for ESIPT (Excited-State Intramolecular Proton Transfer) phenomena (Zhang et al., 2017).
Pharmacological Activities
- Ethyl 2-[2-substituted-4-(thiophen-2-yl) thiazol-5-yl] acetates, bearing structural similarities, have been synthesized and screened for anti-inflammatory, analgesic, and antioxidant activities. Certain compounds exhibited significant activities comparable to indomethacin and aspirin (Attimarad et al., 2017).
Synthesis of Clopidogrel Sulfate
- In the synthesis of Clopidogrel, an intermediate structurally akin to 2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate was utilized. This illustrates its potential utility in the synthesis of complex pharmaceuticals (Hu Jia-peng, 2012).
Antimicrobial Activity
- Schiff Bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes were synthesized using a method that could potentially apply to the synthesis of 2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate derivatives. These compounds were tested for antimicrobial activity, showing potential in medicinal chemistry (Arora et al., 2013).
Future Directions
Thiophene derivatives have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might include further exploration of the synthesis, properties, and applications of such compounds.
Mechanism of Action
Target of Action
Compounds containing thiophene and furan moieties have been reported to exhibit a variety of biological activities .
Mode of Action
It’s worth noting that compounds containing thiophene and furan moieties are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been reported to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Compounds containing thiophene and furan moieties have been reported to exhibit a variety of biological effects .
properties
IUPAC Name |
[2-oxo-2-[(5-thiophen-3-ylfuran-2-yl)methylamino]ethyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-9(15)17-7-13(16)14-6-11-2-3-12(18-11)10-4-5-19-8-10/h2-5,8H,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLFXEBRNHLOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCC1=CC=C(O1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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